molecular formula C11H13NO2 B13146824 5-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde

5-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde

Cat. No.: B13146824
M. Wt: 191.23 g/mol
InChI Key: XVBSKWBOBHHJJN-UHFFFAOYSA-N
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Description

5-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde is a heterocyclic compound that features a furan ring substituted with a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1,2,3,6-tetrahydropyridine with furan-2-carbaldehyde under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like palladium on carbon. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: 5-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carboxylic acid.

    Reduction: 5-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
  • 2-acetyl-1,4,5,6-tetrahydropyridine

Uniqueness

5-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde is unique due to its specific structural features, combining a furan ring with a tetrahydropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H13NO2/c1-9-4-6-12(7-5-9)11-3-2-10(8-13)14-11/h2-4,8H,5-7H2,1H3

InChI Key

XVBSKWBOBHHJJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(CC1)C2=CC=C(O2)C=O

Origin of Product

United States

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